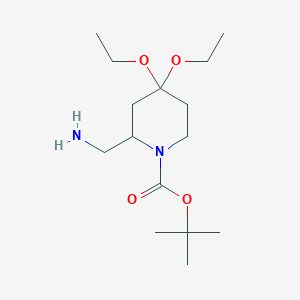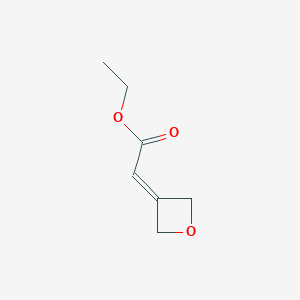![molecular formula C18H25N3O6 B1394592 Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate CAS No. 1280787-21-4](/img/structure/B1394592.png)
Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate
Overview
Description
This compound is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. It also has an amino group attached to the piperidine ring, and a carboxylate group attached to a tert-butyl group. The presence of a nitrophenyl group indicates that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . X-ray diffraction (XRD) can be used to evaluate its single crystal .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylate group might make the compound acidic. The compound’s solubility could be affected by the polar nitrophenyl group and the nonpolar tert-butyl group .Scientific Research Applications
Synthesis and Intermediates
- Key Intermediate in Vandetanib Synthesis : This compound is a key intermediate in the synthesis of Vandetanib, an anticancer drug. It was synthesized through a series of steps including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Min Wang et al., 2015).
- Intermediate for Biologically Active Benziimidazole Compounds : Another derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, serves as an important intermediate for synthesizing biologically active benziimidazole compounds (Liu Ya-hu, 2010).
- Crizotinib Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is crucial in synthesizing crizotinib, a drug used for treating certain types of lung cancer (D. Kong et al., 2016).
Chemical Analysis and Structure
- Molecular Structure Analysis : The molecular structure and electrostatic potential of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate were analyzed using density functional theory, providing insights into the stability of molecular structure and conformations (Zhi-Ping Yang et al., 2021).
- X-ray Diffraction Analysis : The structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).
Applications in Drug Synthesis
- Novel Triple Reuptake Inhibitor : The synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, a novel triple reuptake inhibitor, involved tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate as a key component (M. Yamashita et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(5-methoxycarbonyl-2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)20-9-7-13(8-10-20)19-14-11-12(16(22)26-4)5-6-15(14)21(24)25/h5-6,11,13,19H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAQDWGSKGRXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114189 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate | |
CAS RN |
1280787-21-4 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)



![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)






